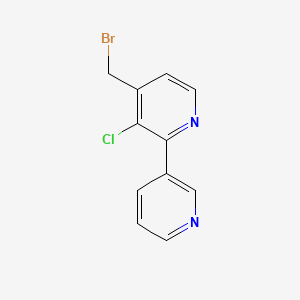

4-(Bromomethyl)-3-chloro-2,3'-bipyridine

Description

Significance of Bipyridine Scaffolds in Modern Chemical Research

Bipyridine scaffolds, particularly the 2,2'-bipyridine (B1663995) isomer, are of paramount importance in modern chemical research. Their widespread use stems from their robust nature and their exceptional ability to act as chelating ligands for a vast array of metal ions. researchgate.net This coordination to metals forms stable complexes that are central to numerous applications. researchgate.net The resulting metal-bipyridine complexes have been instrumental in advancing our understanding of fundamental chemical processes, including photochemistry, photophysics, and electrochemistry. nih.gov

Beyond coordination chemistry, bipyridine derivatives are fundamental building blocks in supramolecular chemistry, where they are used to construct intricate molecular architectures. nih.gov They are also integral components in the development of functional materials, such as photosensitizers and components of light-emitting diodes, and are found in a variety of biologically active molecules. mdpi.comnbinno.com

Rationale for Multi-functionalized Bipyridine Derivatives

The functionalization of the basic bipyridine scaffold is a key strategy for fine-tuning the properties of the resulting molecules and their metal complexes. researchgate.net By introducing various substituents at different positions on the pyridine (B92270) rings, chemists can precisely modulate the electronic and steric characteristics of the ligand. This allows for the rational design of molecules with enhanced or entirely new functionalities.

Multi-functionalized bipyridine derivatives are sought after for several reasons:

Enhanced Catalytic Activity: In catalysis, modifying the bipyridine ligand can influence the activity, selectivity, and stability of the metal catalyst. nbinno.comnih.gov

Advanced Materials: Functional groups can be used to integrate bipyridine units into polymers or onto surfaces, leading to the development of new materials with tailored optical, electronic, or sensory properties. researchgate.netepfl.ch

Medicinal Chemistry: The introduction of specific functional groups can enhance the biological activity of bipyridine-based compounds, a critical aspect in drug discovery and development. nih.gov

Versatile Synthetic Intermediates: Multi-functionalized bipyridines serve as versatile building blocks for the synthesis of more complex molecules and supramolecular assemblies. researchgate.netacs.org

Overview of 4-(Bromomethyl)-3-chloro-2,3'-bipyridine as a Research Target

The hypothetical compound this compound represents a multi-functionalized, unsymmetrical bipyridine. Its structure suggests it would be a valuable research target for several reasons:

Orthogonal Reactivity: The presence of two distinct reactive sites, a chloro substituent on one pyridine ring and a bromomethyl group on the other, offers the potential for selective, stepwise chemical transformations.

Synthetic Versatility: The bromomethyl group is a versatile handle for introducing a wide range of other functionalities through nucleophilic substitution reactions.

Modulation of Properties: The chloro group, being electron-withdrawing, would influence the electronic properties of the bipyridine system, which in turn would affect the characteristics of its metal complexes.

While no specific research on this compound has been reported, its potential as a sophisticated building block in organic synthesis, coordination chemistry, and materials science is significant. The following sections will explore the prospective chemical landscape of this intriguing molecule.

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrClN2 |

|---|---|

Molecular Weight |

283.55 g/mol |

IUPAC Name |

4-(bromomethyl)-3-chloro-2-pyridin-3-ylpyridine |

InChI |

InChI=1S/C11H8BrClN2/c12-6-8-3-5-15-11(10(8)13)9-2-1-4-14-7-9/h1-5,7H,6H2 |

InChI Key |

CIVYPJGDIOSIKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2Cl)CBr |

Origin of Product |

United States |

Potential Research Applications

As a Building Block in Organic Synthesis

The primary application would likely be as a versatile building block. The sequential and selective reaction of its two functional groups would enable the construction of complex organic molecules. For example, the bromomethyl group could be used to attach the bipyridine unit to a larger molecular framework, while the chloro group could be a site for a subsequent cross-coupling reaction to introduce another substituent.

Nucleophilic Substitution Reactions

In the Development of Novel Ligands for Catalysis and Materials Science

By modifying the bromomethyl group, a wide range of new bipyridine ligands could be synthesized. These ligands could then be used to form metal complexes with tailored catalytic or photophysical properties. For example, attaching a phosphine (B1218219) group to the methylene (B1212753) bridge could create a bidentate N,P-ligand with unique coordination properties.

In materials science, this compound could be used to synthesize bipyridine-containing polymers or to functionalize surfaces. The resulting materials could have applications in sensors, molecular electronics, or as components of dye-sensitized solar cells. epfl.ch

Conclusion

While 4-(Bromomethyl)-3-chloro-2,3'-bipyridine remains a hypothetical compound in the context of published research, a prospective analysis based on the well-established chemistry of functionalized bipyridines suggests it would be a highly valuable and versatile molecule. Its combination of unsymmetrical substitution and orthogonal reactive sites would make it a powerful tool for organic synthesis, the development of new catalysts, and the creation of advanced materials. The exploration of its synthesis and reactivity presents an interesting opportunity for future chemical research.

Applications in Advanced Materials Science Research

Precursors for Functional Polymeric Materials

The presence of the reactive bromomethyl group allows for the incorporation of the 4-(Bromomethyl)-3-chloro-2,3'-bipyridine moiety into polymeric structures through various polymerization techniques. This functional group can be used to initiate polymerizations or to be attached to a polymer backbone, leading to materials with tailored properties.

Metallopolymers and Block Copolymers

The bipyridine unit of this compound is an excellent ligand for a wide range of metal ions. This property is exploited in the synthesis of metallopolymers, where the polymer chains are coordinated to metal centers. These materials are of interest for their potential applications in catalysis, sensing, and as responsive materials. The incorporation of metal ions can significantly alter the mechanical, electronic, and optical properties of the parent polymer.

In the realm of block copolymers, bipyridine-containing monomers can be used to create well-defined architectures. For example, bipyridine-centered diblock copolymers have been synthesized using a combination of atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). These methods allow for the precise control over the molecular weight and polydispersity of the resulting polymers. The bipyridine unit, in this case, acts as a junction point between the two different polymer blocks. The reactive bromomethyl group on a bipyridine derivative could potentially serve as an initiator for controlled radical polymerization techniques, enabling the synthesis of block copolymers with a bipyridine unit at the chain end.

| Polymer Type | Synthetic Strategy | Key Features | Potential Applications |

| Metallopolymers | Coordination of bipyridine-functionalized polymers with metal ions | Tunable electronic and optical properties, redox activity | Catalysis, sensing, stimuli-responsive materials |

| Block Copolymers | Controlled polymerization techniques (e.g., ATRP, ROP) using bipyridine-functionalized initiators or monomers | Well-defined architectures, microphase separation | Nanostructured materials, drug delivery, advanced coatings |

Covalent Organic Frameworks (COFs) and Networks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The bipyridine moiety is a valuable building block for the construction of COFs due to its rigid structure and ability to coordinate with metal ions. Bipyridine-based COFs have been synthesized for applications in photocatalysis and electrocatalysis. The synthesis typically involves the condensation of a bipyridine-containing monomer with a complementary linker. For instance, a COF synthesized from 2,2'-bipyridine-5,5'-diamine and 1,3,5-triformylphloroglucinol has been reported. While direct use of this compound in COF synthesis is not yet documented, its derivatives could be envisioned as monomers for creating functional COFs. The bromomethyl group could also be used for post-synthetic modification of a pre-formed COF, allowing for the introduction of additional functionalities.

Components in Optoelectronic and Catalytic Systems Research

The electronic properties of the bipyridine ligand system, combined with its ability to coordinate to metal centers, make it a valuable component in various optoelectronic and catalytic applications.

Dye-Sensitized Solar Cell (DSSC) Sensitizers and Intermediates

In dye-sensitized solar cells (DSSCs), a photosensitizer absorbs light and injects an electron into a semiconductor material. Ruthenium(II) complexes with bipyridine ligands are among the most efficient sensitizers for DSSCs. The bipyridine ligands play a crucial role in the light-harvesting process and in anchoring the dye to the semiconductor surface. Copper bipyridine complexes have also been investigated as redox mediators in DSSCs, both in liquid and solid-state devices. Functionalization of the bipyridine ligands can be used to tune the photophysical and electrochemical properties of the sensitizer. While the specific use of this compound in DSSCs has not been reported, its bipyridine core makes it a relevant precursor for the synthesis of novel sensitizers or their intermediates. The chloro and bromomethyl groups could be further modified to introduce anchoring groups or to tune the electronic properties of the final dye.

| DSSC Component | Role of Bipyridine | Research Findings |

| Sensitizer | Ligand in Ru(II) complexes for light harvesting and surface anchoring | Ruthenium(II) bipyridyl complexes are highly efficient sensitizers. |

| Redox Mediator | Component of Cu(I)/Cu(II) redox couple | Copper bipyridine complexes have shown power conversion efficiencies over 10% in liquid state DSSCs. |

Redox Electrochemistry and Molecular Switches

The ability of bipyridine ligands to stabilize different oxidation states of coordinated metal ions makes them suitable for applications in redox electrochemistry and molecular switches. Bipyridine-functionalized polymers have been explored for energy storage in redox flow batteries, where the bipyridine unit serves as the redox-active group. The electrochemical behavior of these polymers can be tuned by modifying the bipyridine ligand and the polymer backbone. Soluble, redox-active polymetallic chains based on ruthenium and bipyridine have also been synthesized and characterized. These materials exhibit interesting electrochemical and spectroelectrochemical properties. The concept of using redox-active ligands as switches in catalysis has also been proposed, where the catalytic activity of a metal center can be turned on or off by changing the oxidation state of the ligand.

Heterogeneous Catalysis (e.g., Zeolite Surface Functionalization)

In heterogeneous catalysis, active catalytic sites are immobilized on a solid support. Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalyst supports. The surface of zeolites can be functionalized with organic molecules to create specific catalytic sites. Bipyridine-containing ligands can be grafted onto the surface of materials like zeolites to immobilize metal complexes for catalytic applications. For example, copper(I)-exchanged zeolites have been shown to be efficient catalysts for the synthesis of biaryls. While the direct functionalization of zeolites with this compound is not described in the literature, the reactive bromomethyl group would be suitable for grafting onto hydroxyl-terminated surfaces of materials like silica (B1680970) or zeolites, providing a route to new heterogeneous catalysts.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Assignments

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the structural elucidation of 4-(Bromomethyl)-3-chloro-2,3'-bipyridine. One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the protons and carbons within the molecule.

For a definitive structural assignment, two-dimensional (2D) NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the two pyridine (B92270) rings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying long-range (2-3 bond) correlations between protons and carbons, helping to unambiguously place the substituents—the bromomethyl and chloro groups—on the correct positions of the bipyridine scaffold and to confirm the connectivity between the two pyridine rings.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution, particularly the dihedral angle between the two pyridine rings.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Chemical Shift (ppm) | Assignment |

| ~8.7-8.9 | Protons on the 3'-pyridyl ring adjacent to nitrogen |

| ~7.5-8.5 | Aromatic protons on both pyridine rings |

| ~4.6-4.8 | Methylene (B1212753) protons (-CH₂Br) |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) would serve as a primary tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), likely using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₈BrClN₂).

The isotopic pattern observed in the mass spectrum would be particularly informative. The presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak, providing strong evidence for the presence of these halogens.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation. Key fragmentation pathways would likely involve the loss of a bromine radical (•Br), the bromomethyl group (•CH₂Br), or a chlorine radical (•Cl), helping to piece together the molecular structure.

| Mass Spectrometry Data (Hypothetical) | |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Expected Molecular Ion [M]⁺ | ~284.96 u (for ¹²C₁₁¹H₈⁷⁹Br³⁵Cl¹⁴N₂) |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ in characteristic ratios for Br and Cl |

| Major Fragmentation Pathways | Loss of •Br, Loss of •CH₂Br, Loss of •Cl |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography would provide the most definitive and detailed three-dimensional structural information for this compound in the solid state, assuming a suitable crystal can be grown.

Analysis of Molecular Conformation and Dihedral Angles

The crystallographic data would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the planes of the two pyridine rings. This angle is influenced by steric hindrance from the substituents and by crystal packing forces. The conformation of the bromomethyl group relative to its attached pyridine ring would also be clearly resolved.

Intermolecular Interactions and Crystal Packing

The analysis of the crystal lattice would reveal the intermolecular interactions that govern the packing of the molecules in the solid state. Potential interactions could include halogen bonding (involving the bromine and/or chlorine atoms), π-π stacking between the aromatic pyridine rings, and C-H···N or C-H···π hydrogen bonds. Understanding these interactions is crucial for rationalizing the solid-state properties of the material.

| X-ray Crystallography Parameters (Hypothetical) | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Key Dihedral Angle | Angle between the two pyridine rings |

| Intermolecular Interactions | Halogen bonds, π-π stacking, C-H···N contacts |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. Key expected absorptions would include C-H stretching and bending vibrations for the aromatic rings and the methylene group, C=C and C=N stretching vibrations characteristic of the pyridine rings, and C-Cl and C-Br stretching vibrations at lower frequencies in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule. Bipyridine systems typically exhibit strong π→π* transitions in the UV region. The substitution pattern, including the chloro and bromomethyl groups, would be expected to influence the position and intensity of these absorption bands. Solvatochromism studies, measuring the UV-Vis spectrum in solvents of varying polarity, could offer insights into the nature of the electronic ground and excited states.

| Spectroscopic Data (Hypothetical) | |

| IR Absorptions (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (C=C, C=N stretch), ~1200 (C-H in-plane bend), ~800-600 (C-Cl, C-Br stretch) |

| UV-Vis λₘₐₓ (nm) | ~240-290 nm (π→π* transitions) |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide accurate insights into geometry, energy levels, and reactivity. For "4-(Bromomethyl)-3-chloro-2,3'-bipyridine," DFT calculations would be crucial in elucidating its fundamental chemical characteristics.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

While specific calculations for "this compound" are not available in the cited literature, data from analogous compounds like 2,6-bis(bromomethyl)pyridine (B1268884) can offer valuable insights. For instance, DFT calculations at the B3LYP/6-311G(d,p) level for 2,6-bis(bromomethyl)pyridine revealed a HOMO-LUMO gap of 4.65 eV. derpharmachemica.com This suggests a relatively stable molecule, as a larger gap correlates with lower reactivity in concerted reactions. derpharmachemica.com The HOMO is typically localized on the electron-rich regions of the pyridine (B92270) ring, while the LUMO is distributed over the more electrophilic sites and the bromomethyl groups. The presence of the electron-withdrawing chlorine atom and the second pyridine ring in "this compound" would be expected to modulate these energy levels.

Table 1: Calculated Properties for an Analogous Compound (2,6-bis(bromomethyl)pyridine)

| Parameter | Value |

|---|---|

| Method | DFT B3LYP/6-311G(d,p) |

| Optimized Energy (a.u.) | -5474.0925 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Dipole Moment (Debye) | 6.6832 |

Data sourced from a study on 2,6-bis(bromomethyl)pyridine. derpharmachemica.com

Theoretical calculations can predict the most likely sites for nucleophilic or electrophilic attack and model potential reaction pathways. For "this compound," two primary sites of reactivity are the bromomethyl group and the chloro-substituted pyridine ring.

The C-Br bond in the bromomethyl group is inherently reactive towards nucleophilic substitution. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to attack by various nucleophiles.

The chloro substituent on the pyridine ring makes the ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution (SNAr). Computational studies on related Ni(I)-bipyridine halide complexes have shown that the activation of C(sp²)-Cl bonds can proceed through an SNAr-type pathway, which involves a nucleophilic two-electron transfer from a metal's d-orbital to the C-Cl σ* orbital. nih.gov The reactivity is strongly influenced by substituents on the bipyridine ligand. nih.gov The presence of both a chloro and a bromomethyl group suggests that the molecule could participate in a variety of transformations, and DFT calculations could help determine the relative activation barriers for different reaction pathways.

Theoretical conformational analysis on bipyridine cardiotonics like amrinone (B1666026) (5-amino-3,4'-bipyridine-6-one) and milrinone (B1677136) has highlighted the importance of this torsional angle. ias.ac.in While amrinone is nearly planar, milrinone exhibits a significant twist of 52.2° between its rings. ias.ac.in For "this compound," steric hindrance between the chlorine atom at the 3-position and the hydrogen at the 2'-position of the second pyridine ring would likely favor a non-planar conformation. Quantum chemical calculations could precisely determine the minimum energy conformation and the rotational energy barrier between different conformers.

Molecular Dynamics Simulations (e.g., for polymer or supramolecular assemblies)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations are often limited to single molecules or small clusters, MD can model larger systems, such as the interaction of a molecule with a solvent, a polymer matrix, or a biological macromolecule.

Structure-Reactivity/Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. These studies are fundamental in fields like drug discovery and materials science. nih.gov

For a series of analogues based on the "this compound" scaffold, SAR studies would involve systematically modifying the substituents on the bipyridine rings and measuring the resulting change in a specific activity, such as enzyme inhibition or antibacterial efficacy. nih.govmdpi.com For example, studies on substituted pyridine derivatives have been used to develop potent inhibitors for targets like lysine-specific demethylase 1 (LSD1), where computational models like 3D-QSAR (Quantitative Structure-Activity Relationship) help rationalize the observed activities and guide the design of new compounds. nih.gov

SPR, in this context, often refers to Surface Plasmon Resonance, a biophysical technique that measures real-time biomolecular interactions. nuvisan.comnih.gov It provides precise data on binding kinetics (kon, koff) and affinity (KD), making it invaluable for elucidating SAR. nuvisan.com If "this compound" or its derivatives were investigated as potential ligands for a protein target, SPR could be used to quantify how structural modifications affect binding affinity and kinetics. nih.gov This data is crucial for optimizing ligand-target interactions.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for the synthesis of 4-(Bromomethyl)-3-chloro-2,3'-bipyridine and its derivatives. researchgate.netacs.orgflinders.edu.au Current synthetic strategies for functionalized bipyridines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net The principles of green chemistry could be applied to devise novel synthetic pathways that are more atom-economical and environmentally benign. researchgate.netrasayanjournal.co.in

Key areas of investigation could include:

Catalytic C-H Activation: Direct functionalization of the bipyridine core through transition-metal-catalyzed C-H activation could provide a more direct and efficient route to introduce the chloro and methyl substituents, which could then be halogenated. nih.govmdpi.com

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, potentially improving yields and safety, especially for exothermic halogenation reactions.

Solventless or Aqueous Conditions: Exploring synthetic methods that minimize or eliminate the use of volatile organic solvents would significantly enhance the sustainability of the synthesis. researchgate.netacs.orgflinders.edu.au

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Activation | Fewer synthetic steps, higher atom economy. nih.govmdpi.com | Achieving high regioselectivity, catalyst stability. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Initial setup costs, potential for clogging with solid byproducts. |

| Solventless/Aqueous Synthesis | Reduced environmental impact, lower cost. researchgate.netacs.orgflinders.edu.au | Substrate solubility, potential for side reactions with water. |

Exploration of Novel Reactivity Patterns

The presence of both a chloro and a bromomethyl group on the 2,3'-bipyridine (B14897) scaffold offers a platform for exploring diverse and selective chemical transformations. Future research could uncover novel reactivity patterns by leveraging the differential reactivity of these two halogen-containing functional groups.

Orthogonal Functionalization: The bromomethyl group is highly susceptible to nucleophilic substitution, while the chloro group is more amenable to cross-coupling reactions. This differential reactivity could be exploited for the stepwise, regioselective introduction of different functionalities.

Post-Synthetic Modification: The bipyridine core can be further modified through N-oxidation, which has been shown to alter the electronic properties of the molecule, potentially leading to new applications. nih.gov

| Reaction Type | Target Functional Group | Potential Products |

| Nucleophilic Substitution | 4-(Bromomethyl) | Ethers, esters, amines, thiols |

| Suzuki Cross-Coupling | 3-chloro | Arylated or heteroarylated bipyridines |

| Sonogashira Coupling | 3-chloro | Alkynylated bipyridines |

| N-Oxidation | Pyridine (B92270) Nitrogens | Bipyridine N-oxides with altered electronic properties nih.gov |

Design of Next-Generation Ligands and Materials

A significant area of future research will be the application of this compound as a versatile building block for the design of advanced ligands and functional materials. researchgate.netbeilstein-journals.orgresearchgate.net The bipyridine unit is a well-established chelating ligand in coordination chemistry, and the functional handles on this specific derivative allow for its incorporation into more complex systems. nih.govnih.gov

Catalysis: By tethering the molecule to solid supports or incorporating it into larger molecular scaffolds, novel catalysts with enhanced stability and recyclability could be developed. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents.

Luminescent Materials: Bipyridine-containing metal complexes are known for their luminescent properties. alfachemic.com Future work could focus on synthesizing novel luminophores for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Photocatalysis: Functionalized bipyridine compounds have shown potential in photocatalytic applications, such as in cancer therapy and hydrogen evolution. nih.govrsc.org The unique electronic and steric properties of this compound could lead to the development of more efficient photocatalysts.

Integration into Complex Supramolecular Architectures

The field of supramolecular chemistry offers exciting opportunities for the utilization of this compound. acs.orgnih.govacs.org The ability of the bipyridine unit to coordinate with metal ions and the potential for the functional groups to engage in other non-covalent interactions make it an ideal candidate for the construction of complex, self-assembled structures. oup.comdepaul.edu

Metallo-macrocycles and Cages: The directional bonding of the bipyridine unit to metal centers can be used to construct discrete, three-dimensional structures with well-defined cavities. oup.com These architectures could find applications in molecular recognition, encapsulation, and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a linker between metal nodes could be exploited to create extended one-, two-, or three-dimensional networks. The porosity and functionality of these materials could be tailored for applications in gas storage and separation. researchgate.net

| Supramolecular Structure | Key Driving Force | Potential Applications |

| Metallo-macrocycles | Metal-ligand coordination acs.orgnih.govacs.org | Molecular recognition, catalysis oup.comdepaul.edu |

| Coordination Polymers | Metal-ligand coordination, π-π stacking | Gas storage, separation, sensing researchgate.net |

| Self-Assembled Monolayers | Anchoring to surfaces via functional groups | Modified electrodes, sensors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.